molecular formula C23H29N3O B14988561 1-(2-phenoxyethyl)-2-[3-(piperidin-1-yl)propyl]-1H-benzimidazole

1-(2-phenoxyethyl)-2-[3-(piperidin-1-yl)propyl]-1H-benzimidazole

Cat. No.: B14988561
M. Wt: 363.5 g/mol
InChI Key: HSJWKMGESCAXNJ-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethyl)-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using phenoxyethyl halides.

    Introduction of the Piperidinylpropyl Group: This step involves the alkylation of the benzodiazole core with a piperidinylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenoxyethyl)-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodiazole core or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides, phenoxyethyl halides, and piperidinylpropyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazoles exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The phenoxyethyl and piperidinylpropyl groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-phenoxyethyl)-2-[3-(morpholin-4-yl)propyl]-1H-1,3-benzodiazole
  • 1-(2-phenoxyethyl)-2-[3-(pyrrolidin-1-yl)propyl]-1H-1,3-benzodiazole

Uniqueness

1-(2-phenoxyethyl)-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

1-(2-phenoxyethyl)-2-(3-piperidin-1-ylpropyl)benzimidazole

InChI

InChI=1S/C23H29N3O/c1-3-10-20(11-4-1)27-19-18-26-22-13-6-5-12-21(22)24-23(26)14-9-17-25-15-7-2-8-16-25/h1,3-6,10-13H,2,7-9,14-19H2

InChI Key

HSJWKMGESCAXNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Origin of Product

United States

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